molecular formula C19H34O4 B1625102 (2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate CAS No. 207597-78-2

(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate

Cat. No. B1625102
M. Wt: 326.5 g/mol
InChI Key: MJAXFRRFHMMZEL-NTCAYCPXSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This usually involves a series of reactions, starting from readily available starting materials, through a number of intermediates, to the final product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .

Safety And Hazards

The safety and hazards associated with a compound are usually available in its Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and precautions for safe handling and storage .

Future Directions

Future directions could involve studying the compound’s potential applications, improving its synthesis, or studying its properties in more detail .

properties

IUPAC Name

propan-2-yl (E)-3-[3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAXFRRFHMMZEL-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/C1C(O1)CC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501033459
Record name all-trans-S-Methoprene epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate

CAS RN

207597-78-2, 207597-79-3
Record name all-trans-S-Methoprene epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207597782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cis-S-Methoprene epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207597793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name all-trans-S-Methoprene epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501033459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate
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(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate
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(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate
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(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate
Reactant of Route 5
(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate
Reactant of Route 6
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(2E)-1-Methylethyl 3-(3-((2S)-6-methoxy-2,6-dimethylheptyl)oxiranyl)-2-butenoate

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